molecular formula C5H12BrN3O B128917 Morpholine-4-carboximidamide Hydrobromide CAS No. 157415-17-3

Morpholine-4-carboximidamide Hydrobromide

Cat. No.: B128917
CAS No.: 157415-17-3
M. Wt: 210.07 g/mol
InChI Key: IOHSDHMCZXCESZ-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide hydrobromide is a chemical compound with the molecular formula C5H12BrN3O. It is commonly used as an active pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-carboximidamide hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl isothiourea hydrobromide with morpholine. The process typically involves dissolving ethyl isothiourea hydrobromide in water and then adding morpholine. The mixture is then refluxed at 110°C for several hours. After cooling, the product is isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to control temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Morpholine-4-carboximidamide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes involved in cellular processes, such as kinases that regulate cytokinesis and cell cycle progression. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Morpholine-4-carboxamidine hydrobromide
  • Ethyl isothiourea hydrobromide
  • Morpholine derivatives

Uniqueness

Morpholine-4-carboximidamide hydrobromide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in pharmaceutical research and development, where it can be used to design drugs with targeted effects .

Properties

IUPAC Name

morpholine-4-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSDHMCZXCESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384503
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157415-17-3
Record name Morpholine-4-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157415-17-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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